molecular formula C7H14ClNO2 B1342576 Methyl piperidine-4-carboxylate hydrochloride CAS No. 7462-86-4

Methyl piperidine-4-carboxylate hydrochloride

Cat. No. B1342576
CAS RN: 7462-86-4
M. Wt: 179.64 g/mol
InChI Key: XAVNWNCTXQDFLF-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

To a cooled solution of anhydrous methanol (100 mL) was added acetyl chloride (7.1 mL, 0.1 mol) and the solution stirred for 75 min. Piperidine-4-carboxylic acid (150 mg, 1.16 mmol) was dissolved in the prepared solution (10 mL) and the reaction stirred for 16 h. The solvent was removed in vacuo to give the title compound as its hydrochloride salt. m/z (ES+)=144.12 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=O)C.[NH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1>CO>[ClH:4].[CH3:1][O:12][C:11]([CH:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
solution
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
Cl.COC(=O)C1CCNCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.